

In vitro antifungal activity of Antifungal agent 78

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An In-Depth Technical Guide to the In Vitro Antifungal Activity of Ibrexafungerp (SCY-078)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antifungal activity of Ibrexafungerp, also known as SCY-078, a first-in-class oral and intravenous triterpenoid antifungal agent. The document details its mechanism of action, summarizes its activity against key fungal pathogens through extensive data, and outlines the standardized experimental protocols for its evaluation.

Introduction to Ibrexafungerp

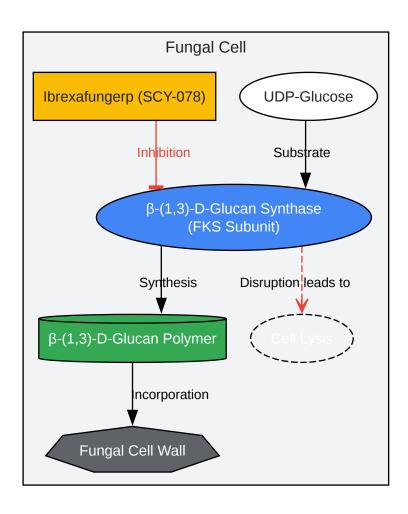
Ibrexafungerp is a novel antifungal agent that represents a significant advancement in the treatment of fungal infections. It is a semi-synthetic derivative of enfumafungin, a natural product.[1] Developed to address the limitations of existing antifungal therapies, including the emergence of resistance, Ibrexafungerp offers a unique profile with broad-spectrum activity against various fungal pathogens.[2][3] It is currently in clinical development for the treatment of both invasive and mucocutaneous fungal infections.

Mechanism of Action

Ibrexafungerp's primary mechanism of action is the inhibition of the enzyme β -(1,3)-D-glucan synthase.[1] This enzyme is essential for the synthesis of β -(1,3)-D-glucan, a critical polysaccharide component of the fungal cell wall responsible for maintaining its structural integrity. By non-competitively inhibiting this enzyme, Ibrexafungerp disrupts the formation of the cell wall, leading to osmotic instability, cell lysis, and ultimately, fungal cell death. While it



targets the same enzyme as the echinocandin class of antifungals, Ibrexafungerp binds to a distinct, overlapping site, which may account for its activity against some echinocandin-resistant strains.[1]



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Mechanism of action of Ibrexafungerp.

In Vitro Antifungal Activity

Ibrexafungerp has demonstrated potent in vitro activity against a broad range of clinically relevant fungal pathogens, including various species of Candida and Aspergillus. Its efficacy extends to strains that have developed resistance to other antifungal classes, such as azoles and echinocandins.

Activity Against Candida Species



The following table summarizes the in vitro activity of Ibrexafungerp against a collection of Candida isolates from multiple studies. The Minimum Inhibitory Concentration (MIC) values indicate the lowest concentration of the drug that inhibits the visible growth of the microorganism.

Fungal Species	No. of Isolates	MIC Range (mg/L)	MIC ₅₀ (mg/L)	MIC ₉₀ (mg/L)	Reference
Candida albicans	163	0.016–0.5	0.06	0.125	
Candida glabrata	60	0.03-4	0.25	0.5	
Candida parapsilosis	108	0.06-4	0.5	0.5	
Candida tropicalis	40	0.06–≥8	0.5	2	
Candida krusei	29	0.125–1	1	1	-
Candida auris	22	0.5–8	0.5	2	
C. albicans (Fluconazole- R)	N/A	N/A	N/A	0.03	-
C. glabrata (Echinocandi n-R)	89	<0.03–4	N/A	N/A	-

Activity Against Aspergillus Species

For filamentous fungi like Aspergillus, the endpoint for susceptibility testing is the Minimum Effective Concentration (MEC), which is the lowest drug concentration that leads to the growth of small, compact, and rounded hyphal forms compared to the drug-free control.



Fungal Species	No. of Isolates	MEC Range (mg/L)	MEC ₅₀ (mg/L)	MEC ₉₀ (mg/L)	Reference
Aspergillus fumigatus (Azole-S)	N/A	N/A	0.040	N/A	
Aspergillus fumigatus (Azole-R)	N/A	N/A	0.056-0.092	N/A	
Aspergillus flavus	N/A	N/A	N/A	N/A	•
Aspergillus terreus	N/A	N/A	N/A	N/A	
Aspergillus niger	N/A	N/A	N/A	N/A	
Aspergillus ustus complex	N/A	≥ 0.5	N/A	N/A	
Aspergillus alliaceus	N/A	N/A	N/A	≥ 16	

Experimental Protocols for In Vitro Susceptibility Testing

The in vitro activity of Ibrexafungerp is determined using standardized broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

CLSI Broth Microdilution Method for Yeasts (M27)

This method is used for determining the MIC of Ibrexafungerp against Candida species.

 Preparation of Antifungal Agent: A stock solution of Ibrexafungerp is prepared, typically in dimethyl sulfoxide (DMSO). Serial twofold dilutions are then made in RPMI 1640 medium in



a 96-well microtiter plate.

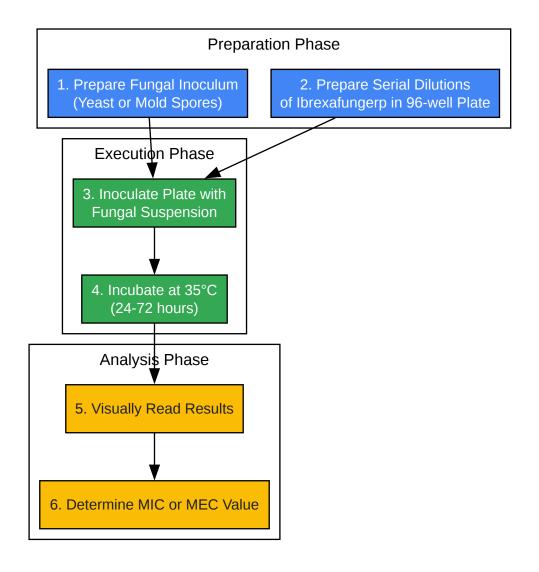
- Inoculum Preparation: Yeast colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
- Inoculation and Incubation: The prepared microtiter plates are inoculated with the fungal suspension and incubated at 35°C for 24-48 hours.
- Endpoint Determination: The MIC is read as the lowest concentration of Ibrexafungerp that
 causes a significant reduction in turbidity (typically ≥50%) compared to the drug-free growth
 control well.

CLSI Broth Microdilution Method for Molds (M38)

This protocol is adapted for filamentous fungi like Aspergillus species.

- Preparation of Antifungal Agent: Similar to the yeast protocol, serial dilutions of Ibrexafungerp are prepared in RPMI 1640 medium in microtiter plates.
- Inoculum Preparation: A suspension of conidia is prepared from a fresh culture. The final inoculum concentration is adjusted to 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.
- Inoculation and Incubation: The plates are inoculated and incubated at 35°C for 48-72 hours.
- Endpoint Determination: For Ibrexafungerp, the MEC is determined. This is the lowest concentration where hyphal growth is visibly aberrant (e.g., short, branched, and compact) compared to the long, filamentous growth in the control well.





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Workflow for in vitro antifungal susceptibility testing.

Conclusion

Ibrexafungerp demonstrates potent and broad-spectrum in vitro activity against a wide range of clinically important fungal pathogens, including isolates resistant to existing antifungal agents. Its unique mechanism of action as a glucan synthase inhibitor provides a valuable therapeutic option. The standardized methodologies for in vitro testing are crucial for the continued evaluation of its efficacy and for guiding clinical use. The data presented in this guide underscore the potential of Ibrexafungerp as a significant addition to the antifungal armamentarium.



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